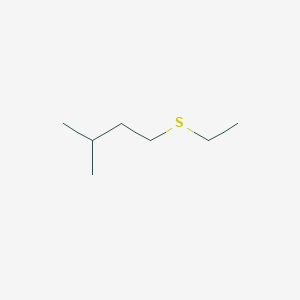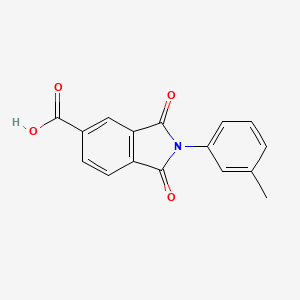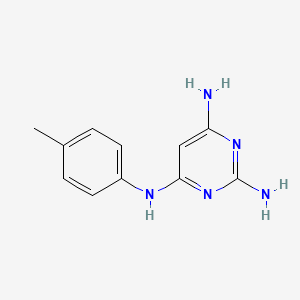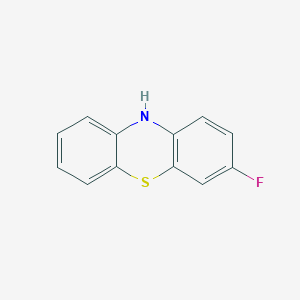
Enpiprazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Enpiprazole is an anxiolytic drug belonging to the phenylpiperazine group. Despite its potential, it was never marketed. The compound is known for producing anxiolytic-like effects in animals, although these effects can be biphasic and may reverse at high doses. This compound is also known to produce ortho-chlorophenylpiperazine as a metabolite .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of enpiprazole involves the reaction of 1-(2-chlorophenyl)piperazine with 1-methyl-1H-pyrazole-4-carbaldehyde under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is then subjected to reflux conditions to complete the reaction.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors and more efficient catalysts to ensure high yield and purity. The process would also include steps for purification and quality control to meet pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions: Enpiprazole undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can undergo substitution reactions, particularly at the phenyl and piperazine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and other electrophiles are commonly used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as hydroxylated, halogenated, and alkylated forms.
Aplicaciones Científicas De Investigación
Chemistry: Enpiprazole serves as a model compound for studying the behavior of phenylpiperazine derivatives.
Biology: The compound’s effects on animal behavior have been extensively studied, providing insights into its anxiolytic properties.
Medicine: Although not marketed, this compound’s potential as an anxiolytic agent has been explored in preclinical studies.
Industry: this compound’s derivatives are of interest for developing new pharmaceuticals with improved efficacy and safety profiles.
Mecanismo De Acción
Enpiprazole exerts its effects primarily through its interaction with serotonin and dopamine receptors. It acts as a partial agonist at these receptors, modulating neurotransmitter levels in the brain. This modulation is believed to underlie its anxiolytic effects. The exact molecular targets and pathways involved include the serotonin 5-HT1A and dopamine D2 receptors .
Comparación Con Compuestos Similares
Enpiprazole is similar to other phenylpiperazine derivatives such as:
- Acaprazine
- Enciprazine
- Lorpiprazole
- Mepiprazole
- Tolpiprazole
Uniqueness: What sets this compound apart is its specific chemical structure, which includes a 2-chlorophenyl group and a 1-methyl-1H-pyrazole-4-yl group. This unique structure contributes to its distinct pharmacological profile and metabolic pathway, producing ortho-chlorophenylpiperazine as a metabolite .
Propiedades
Número CAS |
31729-24-5 |
|---|---|
Fórmula molecular |
C16H21ClN4 |
Peso molecular |
304.82 g/mol |
Nombre IUPAC |
1-(2-chlorophenyl)-4-[2-(1-methylpyrazol-4-yl)ethyl]piperazine |
InChI |
InChI=1S/C16H21ClN4/c1-19-13-14(12-18-19)6-7-20-8-10-21(11-9-20)16-5-3-2-4-15(16)17/h2-5,12-13H,6-11H2,1H3 |
Clave InChI |
WBFVWQJVMMIQFI-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=N1)CCN2CCN(CC2)C3=CC=CC=C3Cl |
SMILES canónico |
CN1C=C(C=N1)CCN2CCN(CC2)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,5,5-Trimethylbicyclo[2.2.1]hept-2-YL acetate](/img/structure/B1617880.png)



![[1-(2-propen-1-yloxy)-3-buten-1-yl]Benzene](/img/structure/B1617885.png)


![Methyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1617889.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2e)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B1617892.png)



